2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
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Overview
Description
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is an organic compound that features a benzamide core with a piperidine ring and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of Piperidine Derivative: Piperidine can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Acylation Reaction: The piperidine derivative is then acylated with 2-(piperidine-1-carbonyl)benzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can act as a pharmacophore, interacting with various enzymes and receptors. The compound may inhibit or activate these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: A simpler analog with a similar piperidine ring structure.
N-(1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl)-benzamide: A structurally related compound with a vinyl group.
Uniqueness
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide core, piperidine ring, and methyl group collectively contribute to its versatility in various applications.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4g/mol |
IUPAC Name |
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-15-9-3-4-10-16(15)19(23)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,21,23) |
InChI Key |
SXMZKOCBMVTJPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Origin of Product |
United States |
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